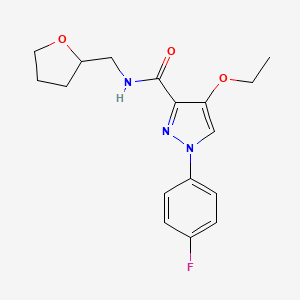

(E)-2-(2-(4-(difluoromethoxy)benzylidene)hydrazinyl)-5-(trifluoromethyl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-(2-(4-(difluoromethoxy)benzylidene)hydrazinyl)-5-(trifluoromethyl)pyridine is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is commonly referred to as DFP-10917 and has been studied extensively for its ability to inhibit the growth of cancer cells.

Scientific Research Applications

Synthesis and Chemical Properties

Research in the field has led to the development of novel reagents and methodologies for synthesizing pyridine derivatives with diverse functional groups, including those with trifluoromethyl substituents. For instance, Keumi et al. (1988) explored 2-(trifluoromethylsulfonyloxy)pyridine as a reagent for ketone synthesis from carboxylic acids and aromatic hydrocarbons, demonstrating its utility in intermolecular dehydration reactions (Keumi et al., 1988). Similarly, Duran-Camacho et al. (2021) introduced an isolable pyridinium trifluoromethoxide salt as an effective source for SN2 reactions to form trifluoromethyl ethers, highlighting advances in nucleophilic trifluoromethoxylation (Duran-Camacho et al., 2021).

Molecular Docking and In Vitro Screening

The potential of pyridine derivatives for biochemical applications is explored through molecular docking and in vitro screening. Flefel et al. (2018) synthesized novel pyridine and fused pyridine derivatives, subjected them to in silico molecular docking screenings towards GlcN-6-P synthase, and evaluated their antimicrobial and antioxidant activity, revealing moderate to good binding energies (Flefel et al., 2018).

Crystal Structure Analysis

The structural elucidation of pyridine derivatives is crucial for understanding their chemical behavior. Ye and Tanski (2020) analyzed the crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate, revealing a water-bridged hydrogen-bonding network that provides insight into the three-dimensional packing of such compounds (Ye & Tanski, 2020).

Catalytic Activity in Oxidation Reactions

The catalytic properties of pyridine derivatives, especially those incorporating dioxidovanadium(V) complexes, have been investigated. Ghorbanloo et al. (2017) demonstrated the use of dioxidovanadium(V) complexes containing pyridine derivatives as catalysts for olefin oxidation, showing their efficacy in the presence of hydrogen peroxide (Ghorbanloo et al., 2017).

properties

IUPAC Name |

N-[(E)-[4-(difluoromethoxy)phenyl]methylideneamino]-5-(trifluoromethyl)pyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F5N3O/c15-13(16)23-11-4-1-9(2-5-11)7-21-22-12-6-3-10(8-20-12)14(17,18)19/h1-8,13H,(H,20,22)/b21-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGJBPPBZDRMWHG-QPSGOUHRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=NNC2=NC=C(C=C2)C(F)(F)F)OC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=N/NC2=NC=C(C=C2)C(F)(F)F)OC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F5N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-(2-(4-(difluoromethoxy)benzylidene)hydrazinyl)-5-(trifluoromethyl)pyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(2-methylphenyl)acetamide](/img/structure/B2988606.png)

![Methyl 2-[6-methoxy-2-(4-phenoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2988607.png)

![N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-(4-oxo-2-thioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2988608.png)

![3-bromo-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2988609.png)

![4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid](/img/no-structure.png)

![5-{[(3-methoxyphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B2988611.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide](/img/structure/B2988617.png)

![2-(1H-pyrrol-1-yl)-N'-[3-(trifluoromethyl)benzoyl]benzenecarbohydrazide](/img/structure/B2988621.png)

![N-(3-ethylphenyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2988622.png)

![2-(allylthio)-8,8-dimethyl-5-(thiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2988623.png)

![7-(4-chlorophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2988626.png)